Octatriaconta-16,23-dien-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of Octatriaconta-16,23-dien-3-one involves the extraction and purification of lipids from algae species such as Emiliania huxleyi . The extraction process typically involves solvent extraction followed by chromatographic techniques to isolate the desired alkenone. Industrial production methods may involve large-scale cultivation of algae and subsequent extraction and purification processes .
Analyse Chemischer Reaktionen
Octatriaconta-16,23-dien-3-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Wissenschaftliche Forschungsanwendungen
Octatriaconta-16,23-dien-3-one has several scientific research applications:
Paleoclimatology: This compound is used as a biomarker in paleoclimatic studies to reconstruct past sea surface temperatures and climatic conditions.
Organic Geochemistry: It serves as an indicator of organic matter sources and diagenetic processes in marine sediments.
Environmental Science: The compound is used to study the transport and fate of organic molecules in marine environments.
Wirkmechanismus
The mechanism of action of Octatriaconta-16,23-dien-3-one involves its role as a biomarker in environmental studies. It is incorporated into the lipid membranes of certain algae species and is subsequently deposited in marine sediments. The distribution and concentration of this compound in sediments provide insights into past environmental conditions and biogeochemical processes .
Vergleich Mit ähnlichen Verbindungen
Octatriaconta-16,23-dien-3-one is similar to other long-chain alkenones such as:
- Heptatriaconta-15,22-dien-2-one
- Nonatriaconta-17,24-dien-4-one
- Hexatriaconta-14,21-dien-3-one
These compounds share similar chemical structures and are also used as biomarkers in paleoclimatic and geochemical studies. this compound is unique due to its specific chain length and double bond positions, which can provide distinct information about environmental conditions .
Eigenschaften
CAS-Nummer |
132139-53-8 |
---|---|
Molekularformel |
C38H72O |
Molekulargewicht |
545.0 g/mol |
IUPAC-Name |
octatriaconta-16,23-dien-3-one |
InChI |
InChI=1S/C38H72O/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33-34-35-36-37-38(39)4-2/h17-18,24-25H,3-16,19-23,26-37H2,1-2H3 |
InChI-Schlüssel |
LSJKYNABDLNZPV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCC=CCCCCCC=CCCCCCCCCCCCCC(=O)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.